molecular formula C11H16Cl2N4 B13458517 5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride

5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B13458517
M. Wt: 275.17 g/mol
InChI Key: AUSXCYWFMYEIEO-UHFFFAOYSA-N
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Description

5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a piperazine ring attached to a benzodiazole core, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and catalysts like Ag2CO3 (Silver carbonate) .

Major Products Formed

The major products formed from these reactions include various substituted piperazines and benzodiazole derivatives .

Scientific Research Applications

5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring enhances its ability to interact with receptors and enzymes, thereby modulating various biological activities . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

IUPAC Name

6-piperazin-1-yl-1H-benzimidazole;dihydrochloride

InChI

InChI=1S/C11H14N4.2ClH/c1-2-10-11(14-8-13-10)7-9(1)15-5-3-12-4-6-15;;/h1-2,7-8,12H,3-6H2,(H,13,14);2*1H

InChI Key

AUSXCYWFMYEIEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=CN3.Cl.Cl

Origin of Product

United States

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